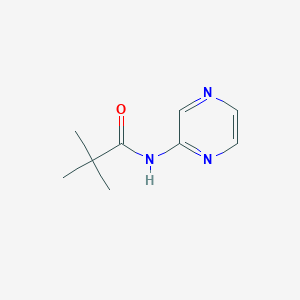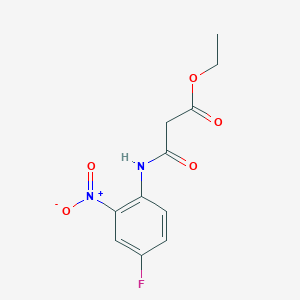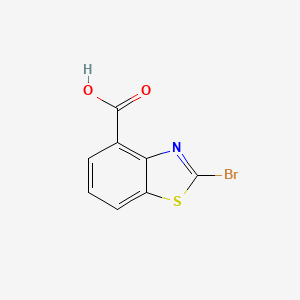
2-(3-Fluorophenoxy)ethanol
Vue d'ensemble
Description
“2-(3-Fluorophenoxy)ethanol” is a chemical compound with the CAS Number: 143915-17-7 . It has a molecular weight of 156.16 and is a liquid at room temperature . The compound is stored at a temperature between 2-8°C .
Molecular Structure Analysis
The IUPAC name for “this compound” is the same as its common name . The InChI code for this compound is 1S/C8H9FO2/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6,10H,4-5H2 .
Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 156.16 and is stored at a temperature between 2-8°C .
Applications De Recherche Scientifique
Fungicidal Properties :
- Substituted aryloxyalkanols, including compounds similar to 2-(3-Fluorophenoxy)ethanol, have shown remarkable activity against various fungi such as Aspergillus flavus and Helminthosporium oryzae, which are responsible for fish mycoses. These chemicals were found to be non-lethal to fish even at high concentrations used for fungicidal screening (Giri, Singh, Srivastava, & Mekrani, 1981).
Photophysical Applications :
- Derivatives of this compound have been used in the synthesis of novel compounds exhibiting interesting photophysical properties, such as the emission of pure white light, which has potential applications in lighting and display technologies (Cheng, Liu, Bao, Xu, Yang, & Han, 2014).
Environmental Applications :
- In environmental science, compounds related to this compound have been studied for the extraction of phenolic alcohols from aqueous solutions, like those found in olive mill wastewater. This research is significant for environmental management and waste treatment (Reis, Freitas, Ferreira, & Carvalho, 2006).
Photochemical Properties :
- Zinc phthalocyanines bearing fluoro-functionalized groups derived from this compound have been synthesized, showing good solubility in organic solvents and potential applications in photochemical processes due to their fluorescence and singlet oxygen generation properties (Aktaş, Pişkin, Durmuş, & Bıyıklıoğlu, 2014).
Biochemical Research :
- Derivatives of this compound have been used in biochemical research, such as in the synthesis of hydroxytyrosol, a phenolic compound in olive oil with significant antioxidant activities. This research contributes to understanding the metabolism and bioavailability of such compounds (Bai, Yan, Takenaka, Sekiya, & Nagata, 1998).
Organic Chemistry Education :
- In the field of chemistry education, experiments involving the synthesis of derivatives of this compound have been used to teach students about organic synthesis and analysis techniques (Baar, 2018).
Safety and Hazards
Propriétés
IUPAC Name |
2-(3-fluorophenoxy)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6,10H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYLHZORYOLQRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Isocyanatobicyclo[2.2.1]heptane](/img/structure/B3240493.png)





![Carbonic acid, 1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-4-piperidinyl ethyl ester](/img/structure/B3240559.png)


![tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate](/img/structure/B3240567.png)

